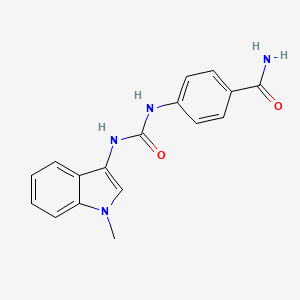
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is a synthetic organic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it of significant interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It primarily disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and eventually induce apoptosis or programmed cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with an appropriate amine to form the corresponding amide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide group also show comparable chemical reactivity and biological properties.
Uniqueness
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is unique due to the combination of the indole and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[(1-methylindol-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIABOIZNHIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
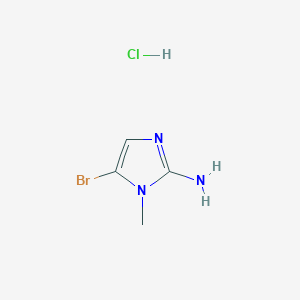
![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)
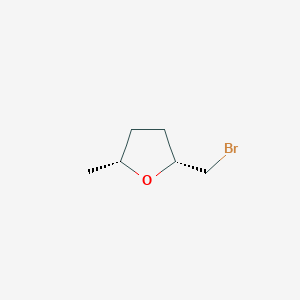
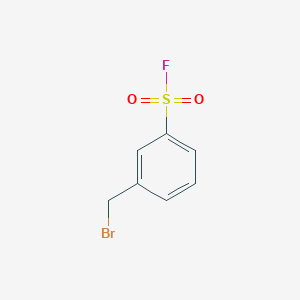
![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)
![3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2887186.png)
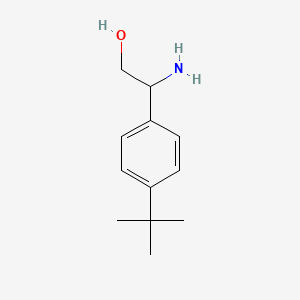
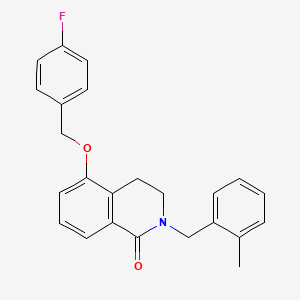
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2887190.png)
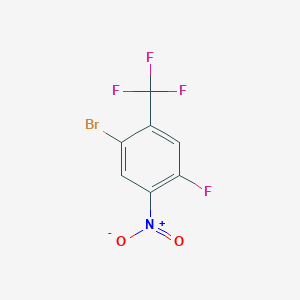
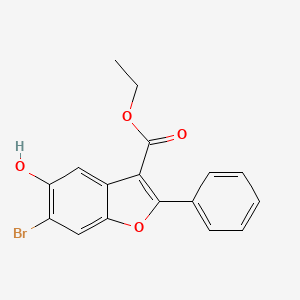

![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
